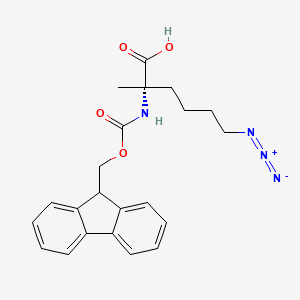![molecular formula C25H21FN4O3S B2541988 N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide CAS No. 1226451-06-4](/img/no-structure.png)
N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, starting with basic aromatic compounds and proceeding through various functional group transformations. For instance, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides includes the conversion of benzoic acid into various intermediates before reacting with 2-bromoacetamide . These methods suggest that the synthesis of N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide would likely involve multiple steps, including the formation of a sulfonamide linkage and subsequent modifications to introduce the isoxazole and thiophene rings.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The impurity identified in the synthesis of Sulfamethizole features a thiadiazole ring and two phenyl groups connected through sulfonamide linkages . The N-substituted acetamides synthesized in the second paper include an oxadiazole ring and a phenyl group . The compound of interest would similarly have a complex structure with multiple aromatic rings, including a thiophene and an isoxazole ring, connected by vinyl linkages and substituted with various functional groups such as the acetamide and sulfonamide moieties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of sulfonamide linkages, which are typically formed by reacting a sulfonyl chloride with an amine. The synthesis of the impurity in Sulfamethizole also involves alkaline hydrolysis to remove an acetamido group . The synthesis of the oxadiazole derivatives involves the reaction of an oxadiazole thiol with bromoacetamide in the presence of a base . These reactions indicate that the synthesis of the compound of interest would involve similar chemical transformations, including the formation of sulfonamide bonds and possibly the use of bases to promote certain reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide are not provided, the properties of related sulfonamide compounds can be inferred. Sulfonamides generally have good stability and can exhibit a range of biological activities, as evidenced by their use in antibacterial drugs . The synthesized oxadiazole derivatives were screened for antimicrobial and hemolytic activity, with varying degrees of activity observed . This suggests that the compound of interest may also possess biological activity and could be explored for potential antimicrobial applications.
科学的研究の応用
Metabolic Stability Enhancement
The research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the investigation of various heterocycles to improve metabolic stability, focusing on overcoming metabolic deacetylation challenges. The study suggests a shift from benzothiazole rings to other heterocyclic analogues, aiming to maintain in vitro potency and in vivo efficacy while minimizing deacetylated metabolites, indicating a direction for enhancing metabolic stability in drug development processes (Stec et al., 2011).
Cytotoxic Activity Against Cancer
A study on the cytotoxic activity of novel sulfonamide derivatives, including various moieties like benzothiazole and pyrazole, showed significant potency against breast and colon cancer cell lines. This research underlines the potential of such compounds in cancer therapy, with specific derivatives demonstrating higher efficacy compared to traditional drugs (Ghorab et al., 2015).
Chemoselective Acetylation for Drug Synthesis
Investigations into chemoselective acetylation using immobilized lipase showcased a method for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, crucial for antimalarial drugs. This study emphasizes the importance of selective acetylation in producing drug intermediates with potential applications in developing treatments for diseases like malaria (Magadum & Yadav, 2018).
Antimicrobial and Antifungal Properties
Research into isoxazole-based heterocycles incorporating the sulfamoyl moiety revealed significant antimicrobial and antifungal properties. Such studies contribute to the search for new antimicrobial agents, highlighting the therapeutic potential of these compounds in treating infections (Darwish et al., 2014).
Inhibition of Glutaminase for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent glutaminase inhibitor, demonstrates the therapeutic potential of targeting metabolic pathways in cancer cells. The development of BPTES analogs with improved drug-like properties suggests a promising approach for cancer treatment by inhibiting a key enzyme involved in cancer cell metabolism (Shukla et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide involves the reaction of 5-(2-bromoacetyl)-3-methylisoxazole with 5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole in the presence of a base to form the desired product.", "Starting Materials": [ "5-(2-bromoacetyl)-3-methylisoxazole", "5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 5-(2-bromoacetyl)-3-methylisoxazole and base in a suitable solvent (e.g. DMF) and stir at room temperature for 30 minutes.", "Step 2: Add 5-(2-thienyl)-2-(4-fluoro-2-methylphenylsulfonamido)vinyl-1,3,4-oxadiazole to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide as a solid." ] } | |
CAS番号 |
1226451-06-4 |
分子式 |
C25H21FN4O3S |
分子量 |
476.53 |
IUPAC名 |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H21FN4O3S/c1-25(2,3)16-10-8-15(9-11-16)22-27-20(33-28-22)14-29-19-12-13-34-21(19)23(31)30(24(29)32)18-7-5-4-6-17(18)26/h4-13H,14H2,1-3H3 |
InChIキー |
CJLWVMOWROLDRO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)
![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)
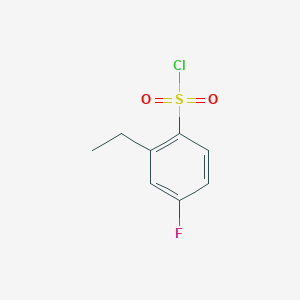
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2541909.png)
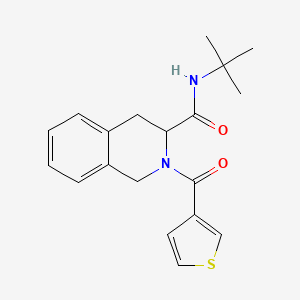

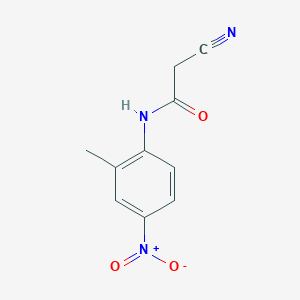
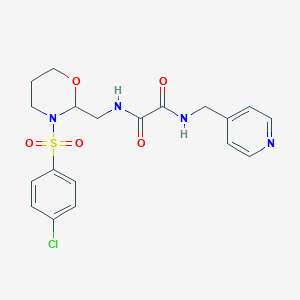
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)
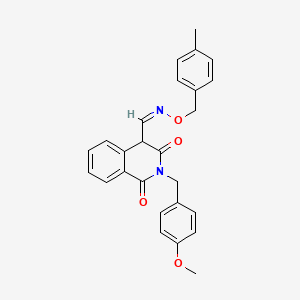

![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)
